molecular formula C28H20Br2O B515054 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene

Cat. No.: B515054
M. Wt: 532.3g/mol
InChI Key: GMNVPANOTJWJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene is a complex organic compound known for its unique structural properties

Preparation Methods

The synthesis of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves multiple steps, typically starting with the formation of the core tetracyclic structureThe reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective bromination of the desired positions on the molecule .

Chemical Reactions Analysis

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene include:

The uniqueness of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~

Properties

Molecular Formula

C28H20Br2O

Molecular Weight

532.3g/mol

IUPAC Name

1,10-dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene

InChI

InChI=1S/C28H20Br2O/c29-27-23-17-9-10-18-24(23)28(30,31-27)26(20-13-5-2-6-14-20)22-16-8-7-15-21(22)25(27)19-11-3-1-4-12-19/h1-18,25-26H

InChI Key

GMNVPANOTJWJLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6

Origin of Product

United States

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